molecular formula C22H22FN3O4S B6520181 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide CAS No. 894016-35-4

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide

Cat. No. B6520181
CAS RN: 894016-35-4
M. Wt: 443.5 g/mol
InChI Key: UKYOSJCQWBVHAB-UHFFFAOYSA-N
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Description

The compound “N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered C3NS ring. The molecule also contains dimethoxyphenyl and fluorophenyl groups, which are aromatic rings with methoxy and fluorine substituents, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring is a heterocycle and would contribute to the compound’s aromaticity. The dimethoxyphenyl and fluorophenyl groups are also aromatic and would contribute to the compound’s overall stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, while the thiazole ring could contribute to its stability .

Scientific Research Applications

Mechanism of Action

Target of Action

It is related to3,4-Dimethoxyphenethylamine (DMPEA) , a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Mode of Action

Dmpea, a related compound, has some activity as amonoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of a certain natural substance (monoamine oxidase) in the body, thereby increasing the levels of certain chemicals in the brain.

Biochemical Pathways

Dmpea, a related compound, is known to occur naturally along with mescaline in various species of cacti such as san pedro and peruvian torch . This suggests that it may be involved in similar biochemical pathways as mescaline, a psychedelic compound.

Pharmacokinetics

The molecular weight of a related compound, Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, is 223.2683 , which may influence its pharmacokinetic properties.

Result of Action

As a related compound, dmpea, has some activity as a monoamine oxidase inhibitor , it may result in increased levels of certain chemicals in the brain, potentially leading to changes in mood or behavior.

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-13-19(31-22(25-13)14-4-9-17(29-2)18(12-14)30-3)10-11-24-20(27)21(28)26-16-7-5-15(23)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYOSJCQWBVHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide

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